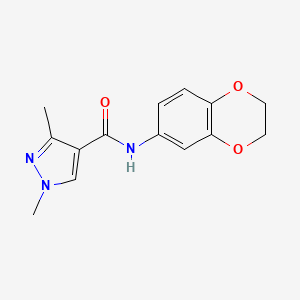

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethylpyrazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethylpyrazole-4-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss various pyrazole carboxamide derivatives, which are of significant interest in medicinal chemistry due to their potential biological applications, including anticancer, antibacterial, antifungal, and antidiabetic activities .

Synthesis Analysis

The synthesis of pyrazole carboxamide derivatives typically involves the reaction of appropriate precursors such as amines, aldehydes, and acids. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides was achieved using 4-aminophenazone, a non-steroidal anti-inflammatory drug . Another example is the synthesis of a novel pyrazole derivative involving a reaction confirmed by single crystal X-ray diffraction studies . These synthetic routes are crucial for the development of compounds with potential pharmacological applications.

Molecular Structure Analysis

The molecular structures of pyrazole carboxamide derivatives have been characterized using various spectroscopic techniques such as FT-IR, NMR, ESI-MS, and X-ray diffraction . The X-ray structure characterization and DFT calculations provide insights into the intermolecular interactions, such as hydrogen bonding and π-interactions, which are essential for the stability and biological activity of these compounds .

Chemical Reactions Analysis

The chemical reactivity of pyrazole carboxamide derivatives is influenced by their molecular structure. For example, the presence of dimethylamino groups can enhance the reactivity of the compounds . Additionally, the ability to form hydrogen bonds and π-interactions can affect the compounds' interactions with biological targets, as seen in molecular docking studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole carboxamide derivatives, such as solubility, stability, and electronic structure, have been evaluated through experimental and computational methods . These properties are critical for determining the pharmacokinetic profile and therapeutic potential of the compounds. For instance, computational ADME studies have been used to predict oral bioavailability .

Case Studies

Several of the discussed compounds have been evaluated for their biological activities in vitro and in vivo. For example, some derivatives showed potent cytotoxicity against various cancer cell lines, with IC50 values less than 10 nM . Another compound displayed significant antiproliferative activity specifically against MDA-MB human cancer cell lines . These studies provide valuable case examples of the therapeutic potential of pyrazole carboxamide derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antioxidant Activities

Studies have shown that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethylpyrazole-4-carboxamide exhibit promising antimicrobial and antioxidant activities. For instance, a series of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide, synthesized through reactions with various bioactive aromatic heterocyclic carboxylic acids and fatty acids, demonstrated significant antimicrobial activity against tested microorganisms and showed prominent radical scavenging and ferrous ion chelating activity (Sindhe et al., 2016).

Anticancer Activities

Another area of research includes the design, synthesis, and evaluation of novel compounds for their anticancer activities. For example, novel analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide showed promising antibacterial activity and were assessed for their cytotoxic activity against mammalian Vero cell line, indicating potential in anticancer research (Palkar et al., 2017).

Insecticidal Activity

Compounds with structural similarities have also been investigated for their insecticidal activity. A study on pyrazole amide derivatives revealed that some of these compounds exhibited promising insecticidal activity against Helicoverpa armigera, demonstrating the potential application in agricultural sciences (Deng et al., 2016).

Diuretic Activity

Furthermore, research into the diuretic activity of certain benzothiazole-2-carboxamide derivatives on rat models suggests potential applications in the development of new diuretic agents. One study found that N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides showed significant diuretic activity, which could be valuable for medical applications (Yar & Ansari, 2009).

Corrosion Inhibition

Additionally, benzothiazole derivatives have been explored for their corrosion inhibiting properties, with studies showing that certain derivatives can significantly inhibit steel corrosion in acidic solutions, highlighting their potential application in materials science and engineering (Hu et al., 2016).

Eigenschaften

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-9-11(8-17(2)16-9)14(18)15-10-3-4-12-13(7-10)20-6-5-19-12/h3-4,7-8H,5-6H2,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCXZXLSNFMLOST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(=O)NC2=CC3=C(C=C2)OCCO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49716398 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-2-methyl-7-(2-thienyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2550879.png)

![N-(3-{[7-methyl-3-(morpholin-4-ylcarbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetamide](/img/structure/B2550883.png)

![7-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-methyl-4(1H)-quinolinone](/img/structure/B2550885.png)

![(E)-4-(Dimethylamino)-N-[[1-(3-methylbutyl)indazol-3-yl]methyl]but-2-enamide](/img/structure/B2550892.png)

![2,3-Dihydro-1,4-benzodioxin-5-yl-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2550895.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide](/img/structure/B2550900.png)

![(5-Bromofuran-2-yl)-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2550901.png)